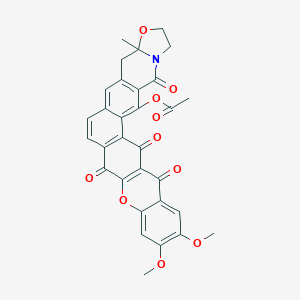

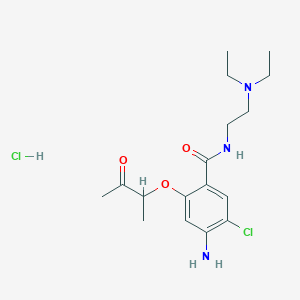

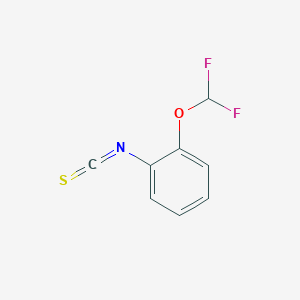

Ethyl-(2S,3S)-(P-nitrophenyl)-oxirane-2,3-dicarboxylate

Übersicht

Beschreibung

Ethyl-(2S,3S)-(P-nitrophenyl)-oxirane-2,3-dicarboxylate is a complex organic compound. It contains an oxirane ring (also known as an epoxide), which is a three-membered ring consisting of two carbons and one oxygen . The (2S,3S) notation indicates the stereochemistry of the molecule, meaning the spatial arrangement of the atoms . The molecule also contains a nitrophenyl group, which is a phenyl ring (a variant of benzene) with a nitro group (-NO2) attached, and a dicarboxylate group, which consists of two carboxyl groups (-COOH).

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and stereochemical centers . The oxirane ring introduces strain into the molecule because of its three-membered ring structure. The nitrophenyl group is a planar, aromatic system, and the nitro group is a strong electron-withdrawing group. The dicarboxylate group is polar and can participate in hydrogen bonding .Chemical Reactions Analysis

The oxirane ring is highly reactive and can be opened by various nucleophiles in a ring-opening reaction . The nitro group in the nitrophenyl ring can be reduced to an amino group. The dicarboxylate group can react with bases to form carboxylate salts, or with alcohols to form esters .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the polar dicarboxylate group and the aromatic nitrophenyl group could increase the compound’s solubility in polar solvents . The stereochemistry of the molecule could influence its physical properties such as melting point and boiling point .Wissenschaftliche Forschungsanwendungen

Biocatalysis in Asymmetric Synthesis

This compound is used as a chiral building block in asymmetric synthesis. The presence of multiple stereocenters allows for the creation of complex molecules with high enantiomeric purity. This is particularly valuable in the pharmaceutical industry where the chirality of a drug can affect its efficacy and safety .

Dynamic Kinetic Resolution

In the field of organic chemistry, this compound can undergo dynamic kinetic resolution. This is a process where both the conversion of reactants to products and the chiral resolution of enantiomers occur simultaneously. This method is highly efficient for producing enantiomerically pure substances from racemic mixtures .

Enzyme Catalysis

The compound serves as a substrate for various enzyme-catalyzed reactions. For instance, alcohol dehydrogenases (ADHs) can use it for the interconversion between alcohols and aldehydes or ketones. This is crucial for the production of chiral alcohols, which are important intermediates in the synthesis of active pharmaceutical ingredients .

Chemoenzymatic Methodologies

It is involved in chemoenzymatic methodologies that provide access to all possible stereoisomers of certain compounds. This is essential for the study of structure-activity relationships in drug discovery, as different stereoisomers can have vastly different biological activities .

Material Science

In material science, this compound can be used to synthesize polymers with specific optical properties. The chirality imparted by the compound can lead to polymers that have unique interactions with light, such as circular dichroism, which is useful in creating advanced materials for optical devices .

Agricultural Chemistry

This compound can also be used in the synthesis of agrochemicals. The ability to create molecules with specific stereochemistry is beneficial for developing new pesticides and herbicides that are more effective and less harmful to the environment .

Zukünftige Richtungen

The future directions for research on this compound would depend on its potential applications. If it has medicinal properties, research could focus on drug development and understanding its mechanism of action in the body. If it has unique chemical reactivity, it could be studied for use in chemical synthesis .

Eigenschaften

IUPAC Name |

3-O-ethyl 2-O-(4-nitrophenyl) (2S,3S)-oxirane-2,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO7/c1-2-18-11(14)9-10(20-9)12(15)19-8-5-3-7(4-6-8)13(16)17/h3-6,9-10H,2H2,1H3/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HATHOOABCCNPIQ-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(O1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1[C@H](O1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl-(2S,3S)-(P-nitrophenyl)-oxirane-2,3-dicarboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.